(Hydroxycarbonyloxy)radical

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

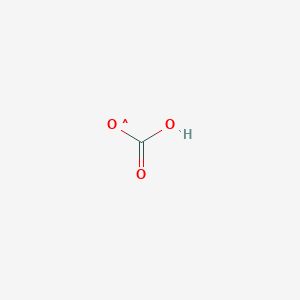

Hydroxidodioxidocarbon(.) is a carbon oxoacid. It is a conjugate acid of a trioxidocarbonate(.1-).

科学研究应用

Synthetic Organic Chemistry

1.1 Alkoxy Radical Generation

Hydroxycarbonyloxy radicals are pivotal in generating alkoxy radicals, which serve as key intermediates in organic synthesis. Recent advancements have demonstrated their utility in the functionalization of complex molecules, particularly in the late-stage modification of pharmaceuticals. For example, the photocatalytic generation of alkoxy radicals has been employed to facilitate the alkylation of heterocycles, yielding moderate to high product yields (40-77%) for various bioactive compounds such as camptothecin and caffeine .

1.2 Natural Product Synthesis

These radicals are also integral to the synthesis of natural products. They enable the efficient construction of complex molecular architectures through radical-mediated transformations. A notable case study involved using hydroxycarbonyloxy radicals in a green synthetic process that allowed for the derivation of natural product derivatives with minimal environmental impact .

Environmental Chemistry

2.1 Atmospheric Reactions

Hydroxycarbonyloxy radicals play a crucial role in atmospheric chemistry, particularly in the degradation of volatile organic compounds (VOCs). They react with various pollutants, facilitating their breakdown and contributing to cleaner air quality. The reaction mechanism typically involves the abstraction of hydrogen atoms from VOCs, leading to the formation of less harmful products .

2.2 Water Purification

In water treatment processes, hydroxycarbonyloxy radicals are utilized for the oxidative destruction of organic pollutants. Their high reactivity allows for the effective degradation of contaminants, making them valuable in advanced oxidation processes (AOPs) used in water purification systems .

Biological Applications

3.1 Health and Disease

Research indicates that hydroxycarbonyloxy radicals can influence biological systems significantly. They are involved in oxidative stress mechanisms that can lead to cellular damage, but they also have potential therapeutic applications as scavengers for harmful free radicals in diseases like diabetes and cardiovascular conditions . Case studies have shown that compounds capable of modulating these radicals can provide protective effects against oxidative damage .

3.2 Cosmetic Formulations

In cosmetic science, hydroxycarbonyloxy radicals are explored for their roles in skin formulations. Their ability to enhance the stability and efficacy of active ingredients makes them valuable in developing topical products aimed at improving skin health . Research has focused on formulating products that utilize these radicals to optimize delivery mechanisms for active compounds.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Synthetic Organic Chemistry | Alkylation of heterocycles | Yields between 40-77% for bioactive compounds |

| Environmental Chemistry | Degradation of VOCs | Effective breakdown of pollutants |

| Water Purification | Advanced Oxidation Processes | High reactivity leads to effective contaminant removal |

| Biological Applications | Oxidative stress modulation | Protective effects against cellular damage |

| Cosmetic Formulations | Stability enhancement in formulations | Improved efficacy and stability of active ingredients |

Case Studies

Case Study 1: Photocatalytic Generation

In a study on photocatalytic processes, researchers successfully generated hydroxycarbonyloxy radicals that facilitated the alkylation of various heterocycles under mild conditions. This method showcased a sustainable approach to synthesizing complex organic molecules with potential pharmaceutical applications.

Case Study 2: Environmental Remediation

A field study demonstrated the application of hydroxycarbonyloxy radicals in treating contaminated water sources. The results indicated significant reductions in pollutant levels, highlighting their effectiveness as a remediation strategy.

属性

分子式 |

CHO3 |

|---|---|

分子量 |

61.017 g/mol |

InChI |

InChI=1S/CHO3/c2-1(3)4/h(H,2,3) |

InChI 键 |

ZHUXMBYIONRQQX-UHFFFAOYSA-N |

规范 SMILES |

C(=O)(O)[O] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。